tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-13(14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAQQRQFNWOQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151357 | |
| Record name | Carbamic acid, N-[(1-aminocycloheptyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-73-5 | |
| Record name | Carbamic acid, N-[(1-aminocycloheptyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-aminocycloheptyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(1-aminocycloheptyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and reactivity make it a suitable candidate for designing prodrugs and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of novel compounds with desirable properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The cycloheptyl ring adds rigidity to the molecule, affecting its binding affinity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkane Ring Size Variants
tert-Butyl N-[(1-Aminocyclopentyl)methyl]carbamate
- Structure: Cyclopentane ring (5-membered) with Boc-protected aminomethyl group.
- Key Differences : Smaller ring size reduces steric bulk and increases ring strain compared to cycloheptane. This enhances reactivity in nucleophilic substitutions but may limit conformational flexibility .
- Applications : Commonly used in peptide synthesis due to faster deprotection kinetics under acidic conditions .
tert-Butyl N-[(1-Aminocyclohexyl)methyl]carbamate
- Structure : Cyclohexane ring (6-membered) with similar substitution.
- Key Differences : The chair conformation of cyclohexane provides greater stability and reduced ring strain. This compound exhibits slower reaction rates in Boc deprotection compared to the cyclopentyl analog .
- Molecular Weight : 228.33 g/mol (C₁₂H₂₄N₂O₂) .
Target Compound: Cycloheptane Derivative
Functional Group Modifications
tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate
- Structure: Cyclopropane ring with an aminoethyl side chain.
- Key Differences: The strained cyclopropane ring increases reactivity, while the aminoethyl group enhances solubility in aqueous media. This compound is favored in prodrug design due to its ability to undergo ring-opening reactions .
- Molecular Weight : 214.3 g/mol (C₁₁H₂₂N₂O₂) .
tert-Butyl N-[1-(2-Hydroxyethyl)cyclohexyl]carbamate
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| tert-Butyl N-[(1-aminocycloheptyl)methyl]carbamate | C₁₃H₂₅N₂O₂ | ~256.38 | Not explicitly listed | Seven-membered ring, Boc-protected |
| tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate | C₁₁H₂₂N₂O₂ | 214.3 | 154737-89-0 | Five-membered ring |
| tert-Butyl N-[(1-aminocyclohexyl)methyl]carbamate | C₁₂H₂₄N₂O₂ | 228.33 | 1352999-04-2 | Six-membered ring |
| tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | C₁₁H₂₂N₂O₂ | 214.3 | 1593896-24-2 | Cyclopropane + aminoethyl |
Biological Activity
tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate, with the chemical formula CHNO and a molecular weight of approximately 228.34 g/mol, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an aminocycloheptyl moiety. Its applications span medicinal chemistry and organic synthesis, particularly in enzyme modulation and protein interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of various biochemical pathways, influencing processes like signal transduction and metabolic functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, leading to altered metabolic pathways.
- Protein Modification : It serves as a probe to investigate biochemical interactions involving protein modifications.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in various biological assays.
- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, although detailed clinical studies are required to confirm these findings.
- Enzyme Interaction Studies : It is used in biological research to study enzyme interactions and protein modifications, providing insights into its role in cellular processes.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting the structural differences and their implications for biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHNO | Contains an amino group enhancing reactivity |
| tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate | CHNO | Smaller ring structure affects sterics and reactivity |
| tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | CHNO | Cyclohexyl ring provides distinct steric properties |
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies on Enzyme Inhibition :
- Cell Proliferation Assays :
-
Inflammation Models :
- In animal models of inflammation, the compound exhibited significant reductions in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the common synthetic routes for tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate?
Answer:
The synthesis typically involves coupling a cycloheptylamine derivative with a tert-butyl carbamate-protected intermediate. For example, analogous compounds like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate are synthesized via condensation of tert-butyl carbamate with an aminomethyl-substituted cycloalkane using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group . Key steps include:
- Amine Activation : Protection of the primary amine group using Boc (tert-butyloxycarbonyl) chemistry.
- Coupling : Reaction with activated carbonyl intermediates under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate the product .
Advanced: How can stereochemical challenges during synthesis of derivatives be resolved?
Answer:
Diastereoselective synthesis and chiral resolution are critical. For example, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) and its enantiomer (299) were separated via chiral HPLC after diastereoselective intramolecular α-amidoalkylation reactions . Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts.
- Crystallographic Analysis : X-ray diffraction to confirm absolute configuration, as demonstrated in studies of carbamate derivatives with defined hydrogen-bonding networks .
- Computational Modeling : Density Functional Theory (DFT) to predict stereochemical outcomes .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to verify the Boc-protected amine and cycloheptylmethyl backbone. For example, tert-butyl [2-(benzylamino)ethyl]carbamate shows distinct peaks for the tert-butyl group (~1.4 ppm) and carbamate carbonyl (~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion for CHNO: 255.2 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
Advanced: How can computational methods elucidate reaction mechanisms for tert-butyl carbamate formation?
Answer:
Mechanistic studies employ:
- Molecular Dynamics (MD) : Simulate intermediates in coupling reactions (e.g., EDCI-mediated activation).
- Transition State Analysis : DFT calculations to identify energy barriers in carbamate bond formation. For example, studies on tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydropyran-3-yl]carbamate used B3LYP/6-31G(d) to optimize geometries and compute reaction pathways .
- Solvent Effects : COSMO-RS models to predict solvent compatibility and reaction yields .
Basic: What are the recommended handling and storage protocols for this compound?
Answer:
- Storage : Store at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and strong acids/bases .
- Handling : Use PPE (gloves, goggles) in a fume hood. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Stability : Monitor for decomposition via TLC or HPLC; degradation products may include cycloheptylamine and CO .
Advanced: How can hydrogen-bonding interactions in solid-state structures inform stability studies?
Answer:
X-ray crystallography reveals intermolecular interactions affecting stability. For example, tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate forms a 3D network via N–H···O and C–H···π interactions, enhancing thermal stability . Key steps:
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal growth.
- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond density with decomposition temperatures .
Basic: What purification methods are effective for isolating this carbamate?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 20–50%) .
- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .
- Distillation : For volatile impurities, employ short-path distillation under reduced pressure .
Advanced: How does steric hindrance from the tert-butyl group influence reactivity?
Answer:
The bulky tert-butyl group:
- Reduces Nucleophilic Attack : Shields the carbamate carbonyl, slowing hydrolysis. Kinetic studies show a 10-fold decrease in hydrolysis rate compared to methyl carbamates .
- Directs Regioselectivity : In multi-step syntheses, steric effects favor reactions at less hindered sites (e.g., cycloheptylamine’s primary amine over secondary positions) .
Basic: What spectroscopic markers distinguish this compound from similar carbamates?
Answer:
- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
- H NMR : Cycloheptyl protons appear as multiplet peaks between 1.5–2.5 ppm, while tert-butyl groups show a singlet at ~1.4 ppm .
Advanced: How can isotopic labeling (e.g., 15^{15}15N) aid in metabolic studies of derivatives?
Answer:
- Tracer Studies : N-labeled tert-butyl carbamates track metabolic pathways via LC-MS/MS.
- Kinetic Isotope Effects (KIE) : Compare N/N hydrolysis rates to elucidate enzymatic vs. non-enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
